physicochemical properties and molecular weight of N-EthylL-Z-Valinamide
physicochemical properties and molecular weight of N-EthylL-Z-Valinamide
Physicochemical Profiling and Synthetic Utility of N-Ethyl-L-Z-Valinamide (Z-Val-NHEt)
Executive Summary
In the landscape of modern peptidomimetic design and synthetic organic chemistry, orthogonally protected amino acid derivatives serve as the foundational building blocks for complex therapeutic agents. N-Ethyl-L-Z-Valinamide (commonly referred to as Z-Val-NHEt or benzyl (1S)-1-[(ethylamino)carbonyl]-2-methylpropylcarbamate) is a highly specialized, lipophilic valine derivative. Characterized by its N-terminal benzyloxycarbonyl (Z or Cbz) protection and C-terminal ethylamide capping, this compound is engineered for stability, making it an ideal intermediate in the synthesis of protease inhibitors, metabolic probes, and structure-activity relationship (SAR) models[1].
This technical guide provides an in-depth analysis of the physicochemical properties of N-Ethyl-L-Z-Valinamide, elucidates its mechanistic role in peptide synthesis, and outlines self-validating experimental protocols for its utilization and deprotection.
Structural & Physicochemical Profiling
Understanding the physicochemical parameters of N-Ethyl-L-Z-Valinamide is critical for predicting its solubility, reactivity, and behavior in both synthetic workflows and biological assays. The Z-group imparts significant steric bulk and lipophilicity, which is highly advantageous when targeting hydrophobic binding pockets in enzyme active sites[1]. Concurrently, the ethylamide group neutralizes the C-terminal charge, mimicking the continuous backbone of a polypeptide chain while resisting enzymatic degradation.
Table 1: Physicochemical and Molecular Properties of N-Ethyl-L-Z-Valinamide
| Property | Value / Description | Causality & Synthetic Relevance |
| CAS Number | 1381929-59-4 | Unique identifier for procurement and literature tracking. |
| Molecular Formula | C₁₅H₂₂N₂O₃[2] | Dictates the stoichiometric calculations for coupling reactions. |
| Molecular Weight | 278.35 g/mol [2] | Standard mass used for molarity and yield calculations. |
| Exact Mass | 278.1630 Da | Critical for LC-MS validation ([M+H]⁺ target = 279.17 m/z). |
| Predicted LogP | ~2.8 - 3.2 | High lipophilicity driven by the benzyl ring and isopropyl side chain; requires organic solvents (DMF, DCM) for synthesis. |
| Topological Polar Surface Area | 67.4 Ų | Indicates moderate membrane permeability if used as a standalone pharmacophore. |
| H-Bond Donors / Acceptors | 2 / 3 | Facilitates secondary structure formation (e.g., beta-sheets) in peptidomimetic assemblies. |
| Storage Conditions | Room Temp to -20°C[3] | The carbamate linkage is stable at RT, but cold storage prevents long-term oxidative degradation. |
Mechanistic Role in Peptide Synthesis
The strategic value of N-Ethyl-L-Z-Valinamide lies in its orthogonal protection scheme . In complex peptide synthesis, chemists must selectively activate specific functional groups while shielding others to prevent unwanted polymerization or side reactions[1].
The benzyloxycarbonyl (Cbz) group is highly stable to the mild acidic conditions (e.g., TFA) used to cleave Boc groups, and it resists the basic conditions (e.g., piperidine) used for Fmoc removal. However, it can be cleanly and selectively removed via catalytic hydrogenolysis [4]. This orthogonal nature allows researchers to build complex, multi-functional peptidomimetics with absolute regiochemical control.
Figure 1: Synthetic workflow and orthogonal protection strategy for Z-Val-NHEt.
Experimental Workflows: Synthesis & Characterization
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and a specific analytical checkpoint to verify success before proceeding.
Protocol 1: Synthesis of N-Ethyl-L-Z-Valinamide via EDC/HOBt Coupling
Objective: Synthesize Z-Val-NHEt from Z-Val-OH while strictly preserving the chiral integrity of the alpha-carbon. Causality: EDC is used to activate the carboxylic acid by forming an O-acylisourea intermediate. Because this intermediate is prone to oxazolone formation (which leads to racemization), HOBt is added. HOBt rapidly intercepts the O-acylisourea to form a highly enantiostable active ester, which then safely undergoes aminolysis with ethylamine.
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 eq of Z-Val-OH in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere. Rationale: Anhydrous conditions prevent the hydrolysis of the active ester intermediate.
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Activation: Add 1.2 eq of HOBt and 1.2 eq of EDC·HCl to the solution. Stir at 0°C for 30 minutes. Rationale: Cooling minimizes thermal degradation of the EDC complex.
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Amidation: Add 1.5 eq of Ethylamine hydrochloride, followed dropwise by 3.0 eq of N,N-Diisopropylethylamine (DIPEA). The DIPEA neutralizes the hydrochloride salt, liberating the nucleophilic free ethylamine.
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Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH system. The disappearance of the starting material and the emergence of a new, UV-active spot (due to the Z-group's benzyl ring) indicates conversion.
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Workup: Wash the organic layer successively with 1M HCl (to remove unreacted amines), saturated NaHCO₃ (to remove unreacted acids and HOBt), and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
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Final Validation: Analyze the crude white solid via LC-MS. A dominant peak at m/z 279.17 ([M+H]⁺) confirms the successful synthesis of N-Ethyl-L-Z-Valinamide.
Protocol 2: Selective Deprotection via Catalytic Hydrogenolysis
Objective: Cleave the Z-group to yield the free amine (H-Val-NHEt) for subsequent N-terminal elongation. Causality: Palladium on carbon (Pd/C) catalyzes the reductive scission of the benzylic C-O bond under a hydrogen atmosphere. This process is highly favored because it operates at neutral pH, leaving the C-terminal ethylamide completely intact[4].
Figure 2: Mechanistic pathway of Z-group catalytic hydrogenolysis.
Step-by-Step Methodology:
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Preparation: Dissolve Z-Val-NHEt in MS-grade Methanol. Purge the flask with nitrogen gas for 5 minutes.
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Catalyst Addition: Carefully add 10% Pd/C (approx. 10% w/w relative to the substrate). Safety Rationale: Dry Pd/C is highly pyrophoric; adding it under nitrogen prevents ignition of methanol vapors.
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Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature.
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Mechanistic Observation: The reaction will generate toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates. Self-Validation Checkpoint: The visual evolution of micro-bubbles (CO₂ gas) is a physical indicator that the deprotection is actively occurring[4].
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Monitoring: After 2 hours, monitor via TLC. The product (H-Val-NHEt) will no longer be UV-active (as the benzyl ring has been cleaved into volatile toluene) but will stain intensely purple with Ninhydrin due to the newly liberated primary amine.
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Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the free amine, ready for the next synthetic step.
